3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
描述
属性
IUPAC Name |
3-bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)26(24,25)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUJKDAQJOXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Variations
The target compound was compared to six structurally related benzamide derivatives (Table 1).
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Substituent Effects : The pyridin-3-ylsulfonyl group in the target compound distinguishes it from BK13151 (dimethylsulfamoyl), likely enhancing solubility and receptor affinity due to aromatic interactions .
- Positional Modifications : Derivatives like 3a (4-hydroxy) and 7a (2-fluoroethoxy) demonstrate how polar substituents improve hydrogen-bonding capacity, which may correlate with enhanced sigma receptor binding .
- Piperidine Conformation : The half-chair conformation observed in ’s analog suggests that the target compound’s piperidine ring may adopt a similar geometry, optimizing spatial arrangement for target engagement .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves:
Core Formation : Coupling a brominated benzoyl chloride with a piperidinylmethylamine intermediate under basic conditions (e.g., triethylamine) .
Sulfonylation : Introducing the pyridin-3-ylsulfonyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DCM) and controlled temperatures (0–5°C) .
- Key Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity.
- Catalysts : Use of coupling agents like HATU improves amide bond formation efficiency .
- Table 1 : Synthetic Yield Comparison
| Step | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | 3-Bromobenzoyl chloride, Et₃N | DCM | 78–85 | |
| Sulfonylation | Pyridine-3-sulfonyl chloride, DMAP | DMF | 65–72 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the bromobenzamide and sulfonyl-piperidine moieties. Look for deshielded protons near electronegative groups (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- HRMS : Validate molecular formula (e.g., C₁₉H₂₀BrN₃O₃S; [M+H]+ calc. 450.03) .
- FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?
- Methodology :
- Target Selection : Prioritize receptors common to benzamide derivatives (e.g., sigma receptors, kinase enzymes) .
- In Vitro Assays :
- Binding Affinity : Radioligand displacement assays (IC₅₀ determination).
- Functional Activity : cAMP modulation or cell viability assays (e.g., MTT for cytotoxicity) .
- Dosage : Start with 1–10 µM ranges, adjusting based on solubility (DMSO stock solutions) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be systematically addressed?
- Methodology :
- Purity Verification : Re-analyze compound purity via HPLC (>95%) to exclude impurities affecting results .
- Assay Optimization :
- Buffer pH : Test activity across physiological pH (7.0–7.4).
- Cell Line Variability : Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
- Orthogonal Assays : Confirm findings with SPR (surface plasmon resonance) for binding kinetics .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding poses with sigma-1 receptor (PDB: 5HK1). Focus on hydrogen bonds with Glu172 and hydrophobic interactions with piperidine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Table 2 : Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Sigma-1 Receptor | -9.2 | Glu172 H-bond, Pi-stacking with Tyr103 |
| HDAC6 | -7.8 | Zn²⁺ coordination via sulfonyl group |
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors for sulfonylation, reducing side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings if bromine substitution is needed .
- Quality Control : In-line FTIR monitoring to track reaction progression and optimize quenching times .
Q. What strategies resolve structural ambiguities in analogs, such as regioisomerism in sulfonamide derivatives?
- Methodology :
- X-ray Crystallography : Resolve crystal structures to confirm sulfonamide orientation .
- NOESY NMR : Detect spatial proximity between piperidine methyl protons and pyridine ring protons .
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to trace connectivity during MS fragmentation .
Contradiction Analysis Framework
When encountering conflicting data (e.g., divergent bioactivity results):
Replicate Experiments : Ensure consistency in compound handling (e.g., light-sensitive intermediates stored in amber vials) .
Meta-Analysis : Compare with structurally similar compounds (e.g., 3-cyano analogs in ) to identify substituent-specific trends.
Cross-Validation : Combine experimental data with computational predictions to identify plausible mechanisms (e.g., off-target effects) .
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